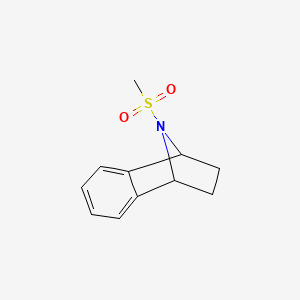
9-(Methylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylsulfonylmethane (MSM) is a naturally occurring organosulfur compound utilized as a complementary and alternative medicine (CAM) under a variety of names including dimethyl sulfone, methyl sulfone, sulfonylbismethane, organic sulfur, or crystalline dimethyl sulfoxide . It has become a popular dietary supplement used for a variety of purposes, including its most common use as an anti-inflammatory agent .
Molecular Structure Analysis
MSM is a colorless solid that features the sulfonyl functional group and is the simplest of the sulfones . It’s relatively inert chemically and is able to resist decomposition at elevated temperatures .Chemical Reactions Analysis
MSM is known to undergo a variety of chemical reactions. For example, it can participate in sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate .Physical And Chemical Properties Analysis
MSM is a colorless solid that features the sulfonyl functional group and is the simplest of the sulfones . It’s relatively inert chemically and is able to resist decomposition at elevated temperatures .科学的研究の応用
Fuel Cell Technology
Research into novel sulfonated polyimides, synthesized from diamines and dianhydrides, has revealed potential applications in fuel cell technology. Sulfonated polyimides exhibit good solubility and proton conductivities comparable to, or in some cases higher than, Nafion membranes, especially at 100% relative humidity. Their promising performance in terms of proton conductivity and water stability positions them as suitable materials for proton-exchange membranes in fuel cells (Guo et al., 2002).
Fluorescent Tagging and Sensing
The development of novel 9-(acylimino)- and 9-(sulfonylimino)pyronin derivatives, characterized by large Stokes shifts and high fluorophore brightness, underscores their utility in biochemical and biological applications. These compounds serve as excellent candidates for fluorescent tags and indicators, facilitating multichannel imaging and potentially acting as pH sensors due to their optical property alterations upon protonation (Horváth et al., 2015).
Geothermal Tracing
The use of polyaromatic sulfonate compounds as geothermal tracers has been validated through thermal decay kinetics studies. These compounds, suitable for reservoirs up to temperatures of 350 °C, offer a low-cost and effective method for mapping geothermal reservoirs, with successful field tests conducted in various international locations (Rose et al., 2001).
Organic Electrodes for Lithium Batteries
N-substituted naphthalene tetracarboxylic diimide ionic compounds, specifically carboxylic and sulfonic sodium salts, have demonstrated high stability and specific capacity as positive electrode materials in lithium-half cells. Their electrochemical stability, attributed to negatively charged substituent groups, highlights their potential as non-polymeric organic electrodes for lithium batteries (Lakraychi et al., 2017).
Liquid Crystal Technologies
Long-chain 1-alkyl-3-methylimidazolium salts, incorporating various anions, exhibit thermotropic phase behavior, forming lamellar structures and smectic liquid crystalline phases. The anion type significantly affects the interlayer spacing, suggesting applications in liquid crystal technologies and materials science (Bradley et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
11-methylsulfonyl-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-15(13,14)12-10-6-7-11(12)9-5-3-2-4-8(9)10/h2-5,10-11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUSQUXERCWFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate](/img/structure/B2963773.png)
![N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-2-(2-oxo-2-phenylethyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2963775.png)
![4-tert-butyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2963778.png)
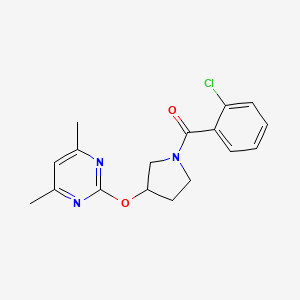

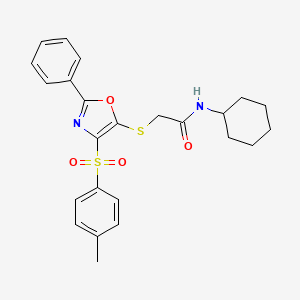
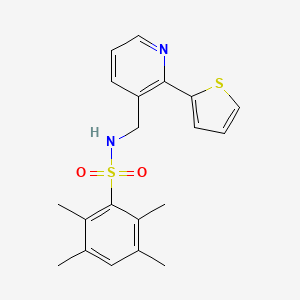
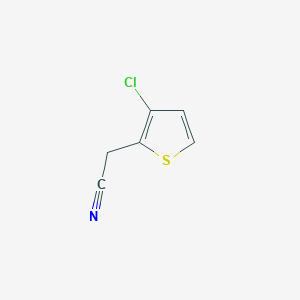
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2963786.png)

amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2963790.png)
![N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2963791.png)

![N-cyclopentyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2963795.png)